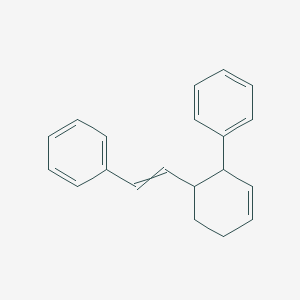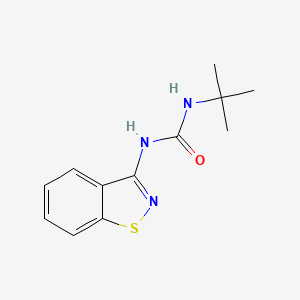
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a urea group attached to the benzothiazole moiety, with a tert-butyl group providing additional steric hindrance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- typically involves multi-step procedures. One common method includes the reaction of 1,2-benzothiazole with isocyanates under controlled conditions to form the urea derivative. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the urea derivative.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound can also interact with proteins involved in disease pathways, such as those related to neurodegenerative disorders, by stabilizing their native conformations and preventing aggregation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzo[d]thiazol-2-yl)aniline (BTA)
- 5-Nitro-1,2-benzothiazol-3-amine (5-NBA)
- N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide
Uniqueness
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- is unique due to its specific urea and tert-butyl groups, which provide distinct steric and electronic properties. These features can enhance its stability and reactivity compared to other benzothiazole derivatives. Additionally, its ability to inhibit protein aggregation makes it a valuable compound in the study of neurodegenerative diseases .
Propiedades
Número CAS |
104121-48-4 |
|---|---|
Fórmula molecular |
C12H15N3OS |
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
1-(1,2-benzothiazol-3-yl)-3-tert-butylurea |
InChI |
InChI=1S/C12H15N3OS/c1-12(2,3)14-11(16)13-10-8-6-4-5-7-9(8)17-15-10/h4-7H,1-3H3,(H2,13,14,15,16) |
Clave InChI |
HPKBGEICVHCQJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)NC1=NSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)

silane](/img/structure/B14334936.png)
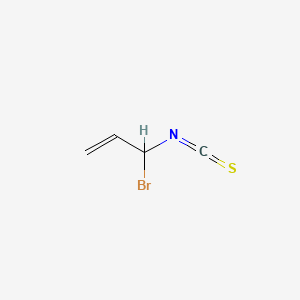
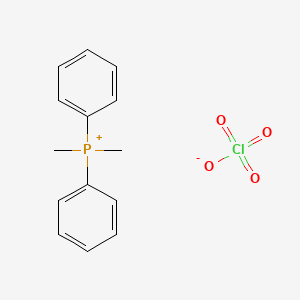
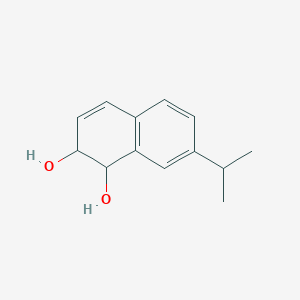
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
